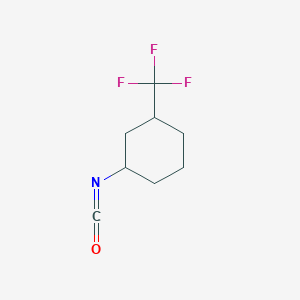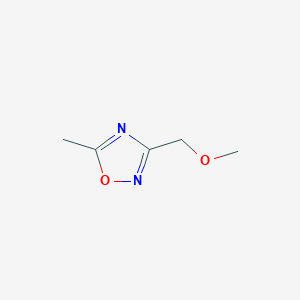
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is an organic compound that belongs to the isocyanate family It is characterized by the presence of a phenyl ring substituted with a hexafluoropropoxy group and an isocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate typically involves the reaction of 4-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which acts as a catalyst. The reaction mixture is heated to a temperature of around 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
科学的研究の応用
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly in the development of fluorinated materials.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives. The hexafluoropropoxy group imparts unique properties to the compound, such as increased lipophilicity and stability, which can influence its interactions with biological targets and pathways.
類似化合物との比較
Similar Compounds
- 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is unique due to the presence of both the hexafluoropropoxy group and the isocyanate functional group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications. The hexafluoropropoxy group enhances the compound’s lipophilicity and resistance to degradation, while the isocyanate group provides a versatile reactive site for chemical transformations.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-6(2-4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJXDMVUMYAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide](/img/structure/B6330933.png)










![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)


